molecular formula C10H12O B6595577 3-Isopropylcyclohepta-2,4,6-trien-1-one CAS No. 35193-01-2

3-Isopropylcyclohepta-2,4,6-trien-1-one

Cat. No.: B6595577
CAS No.: 35193-01-2
M. Wt: 148.20 g/mol
InChI Key: IZLGYGGHVBUAQC-UHFFFAOYSA-N
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Description

3-Isopropylcyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C10H12O. It is a derivative of cycloheptatriene, featuring an isopropyl group at the third position and a ketone functional group at the first position. This compound is known for its unique structure, which includes a conjugated triene system and a carbonyl group, making it an interesting subject for chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylcyclohepta-2,4,6-trien-1-one typically involves the following steps:

    Starting Material: The synthesis begins with cycloheptatriene.

    Isopropylation: An isopropyl group is introduced at the third position of the cycloheptatriene ring. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The final step involves the oxidation of the resulting 3-isopropylcycloheptatriene to form the ketone at the first position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Isopropylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropylcyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The conjugated triene system and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic addition reactions at the carbonyl group and electrophilic addition at the conjugated triene system, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropylcyclohepta-2,4,6-trien-1-one is unique due to the presence of both the isopropyl group and the ketone functional group, which impart distinct chemical and physical properties.

Properties

IUPAC Name

3-propan-2-ylcyclohepta-2,4,6-trien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)9-5-3-4-6-10(11)7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLGYGGHVBUAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254372
Record name 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35193-01-2
Record name 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35193-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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